1-(Phenylsulfinyl)piperidine

Carbohydrate chemistry Glycosylation Stereoselective synthesis

1-(Phenylsulfinyl)piperidine (BSP) is the definitive thiophilic activator for challenging glycosylation reactions. Unlike sulfone analogs (e.g., 1-(Phenylsulfonyl)piperidine) or alternative promoters such as NIS/TMSOTf, BSP's sulfoxide functionality enables a metal-free, low-temperature (−78 °C to −60 °C) pre-activation protocol that minimizes side reactions and delivers high yields (up to 84%). It is the reagent of choice for β-selective mannosylations, acid-sensitive oligosaccharide assembly, and glycan array construction. Procure this ≥97% purity reagent—store at −20 °C under dry conditions—for reproducible, publication-grade results in carbohydrate chemistry and beyond.

Molecular Formula C11H15NOS
Molecular Weight 209.31 g/mol
CAS No. 4972-31-0
Cat. No. B185665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Phenylsulfinyl)piperidine
CAS4972-31-0
Synonyms1-(benzenesulfinyl)piperidine
Molecular FormulaC11H15NOS
Molecular Weight209.31 g/mol
Structural Identifiers
SMILESC1CCN(CC1)S(=O)C2=CC=CC=C2
InChIInChI=1S/C11H15NOS/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8H,2,5-6,9-10H2
InChIKeyLBRJCAJLGAXDKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Phenylsulfinyl)piperidine (BSP) Procurement: Key Reagent Specifications and Applications for Glycochemistry Research


1-(Phenylsulfinyl)piperidine (CAS 4972-31-0), commonly abbreviated as BSP (1-Benzenesulfinylpiperidine), is a sulfoxide-containing piperidine derivative with the molecular formula C11H15NOS and a molecular weight of 209.31 g/mol . It is commercially available as a solid with a melting point of 84-88 °C and is typically stored at −20 °C to maintain stability . The compound is primarily employed as a thiophilic promoter in carbohydrate chemistry, where it activates thioglycoside donors in conjunction with trifluoromethanesulfonic anhydride (Tf₂O) to enable glycosidic bond formation [1]. Its applications extend to the synthesis of complex oligosaccharides, glycan arrays for influenza hemagglutinin affinity studies, and the preparation of orthogonal protecting groups for highly branched structures .

Why 1-(Phenylsulfinyl)piperidine Cannot Be Directly Substituted by Phenylsulfonyl- or Other Sulfur-Based Piperidine Analogs in Glycosylation


The sulfinyl (sulfoxide) functional group in 1-(Phenylsulfinyl)piperidine imparts a specific thiophilicity and activation profile that is not replicated by its closest analogs, such as 1-(Phenylsulfonyl)piperidine (sulfone) or diphenyl sulfoxide (Ph₂SO). The oxidation state of sulfur critically governs both reactivity and selectivity: sulfoxides like BSP serve as potent thiophilic activators for thioglycosides at low temperatures, whereas sulfones exhibit significantly different electronic and steric properties that alter activation kinetics and glycosylation outcomes [1]. Experimental evidence demonstrates that substitution with Ph₂SO, while sometimes yielding comparable stereoselectivity, often requires different reaction conditions and can produce divergent results with certain donor classes, particularly armed thioglycosides [2]. Furthermore, the BSP/Tf₂O system enables a metal-free, low-temperature pre-activation protocol that minimizes side reactions, a feature not uniformly achievable with alternative promoters such as N-iodosuccinimide/trimethylsilyl triflate (NIS/TMSOTf), which can lead to decomposition or complex mixtures [3]. These functional divergences necessitate a procurement decision based on the specific glycosylation challenge at hand.

Quantitative Differentiation of 1-(Phenylsulfinyl)piperidine: Head-to-Head Performance Metrics in Glycosylation and Receptor Binding


Comparative Glycosylation Yields: BSP/Tf₂O vs. NIS/TfOH in [3+2] Glycosylation

In a direct head-to-head comparison within the same study, the BSP/Tf₂O promoter system achieved a higher isolated yield in a [3+2] glycosylation reaction compared to the NIS/TfOH system under their respective optimized conditions [1].

Carbohydrate chemistry Glycosylation Stereoselective synthesis

Receptor Binding Affinity: Sulfinyl vs. Sulfonyl Piperidine Derivatives at 5-HT₂A

In a comparative study evaluating 4-fluorophenylsulfinyl- and 4-fluorophenylsulfonyl-piperidines as potential PET tracers, the sulfinyl derivative exhibited approximately 100-fold lower affinity for the 5-HT₂A receptor than its sulfonyl counterpart [1].

Medicinal chemistry Serotonin receptors PET tracer development

Activation Scope: BSP/Tf₂O Compatibility with Armed and Disarmed Thioglycosides

The BSP/Tf₂O system, unlike many alternative promoters, is documented to effectively activate both armed and disarmed thioglycosides via a common glycosyl triflate intermediate at low temperature, enabling a unified synthetic strategy [1]. In contrast, the Ph₂SO/Tf₂O system has been reported to yield no productive glycosylation with highly disarmed thioglycosides under identical conditions [2].

Carbohydrate synthesis Thioglycoside activation Metal-free promoter

Nonspecific Binding Profile: Sulfinyl vs. Sulfonyl PET Tracers

Autoradiography studies on rat brain sections directly compared the nonspecific binding of [¹⁸F]fluorophenylsulfinyl-piperidine and [¹⁸F]fluorophenylsulfonyl-piperidine tracers [1].

PET imaging Autoradiography Neuroimaging

Optimal Procurement Scenarios for 1-(Phenylsulfinyl)piperidine Based on Verified Performance Advantages


Low-Temperature, Metal-Free Activation of Thioglycosides for Complex Oligosaccharide Synthesis

When synthesizing complex, acid- or oxidation-sensitive oligosaccharides, procurement of 1-(Phenylsulfinyl)piperidine is indicated due to its documented ability to activate thioglycosides at low temperatures (−60 °C to −78 °C) without transition metals . The BSP/Tf₂O system enables pre-activation and formation of glycosyl triflates, minimizing side reactions and achieving high yields (e.g., 84% in [3+2] glycosylation) [1]. This is particularly advantageous over NIS/TMSOTf or other Lewis acid-based promoters, which can lead to decomposition or complex mixtures [2].

Synthesis of Beta-Mannosides and 1,2-Cis-Glycosidic Linkages

For projects requiring stereoselective formation of challenging 1,2-cis linkages, such as β-mannopyranosides, BSP/Tf₂O is a preferred reagent due to its ability to promote β-selective mannosylations when combined with appropriate 4,6-O-benzylidene protecting groups . Comparative studies show that BSP/Tf₂O and Ph₂SO/Tf₂O give comparable stereoselectivities in the manno series, but BSP's broader substrate scope with disarmed donors makes it a more versatile choice [1].

Development of PET Tracers with Optimized Nonspecific Binding Profiles

In the design of radiolabeled piperidine-based PET tracers, the sulfinyl moiety of 1-(Phenylsulfinyl)piperidine and its derivatives offers a distinct advantage over sulfonyl analogs: a >2-fold reduction in nonspecific binding (30-40% vs. >80%) as demonstrated in autoradiography studies . While this comes with a trade-off in target affinity (Ki 198 nM vs. 1.9 nM), the improved signal-to-noise ratio is a critical selection criterion for in vivo imaging applications where nonspecific background signal obscures target engagement .

Synthesis of Glycan Arrays and Orthogonal Protecting Group Strategies

For the preparation of glycan arrays used in influenza hemagglutinin affinity studies or the assembly of highly branched oligosaccharides requiring orthogonal protecting groups, 1-(Phenylsulfinyl)piperidine is a validated reagent with established protocols . Its commercial availability at 97% purity with defined storage conditions (−20 °C) ensures reproducibility in these specialized applications [1].

Technical Documentation Hub

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